molecular formula C16H20N6 B6438756 1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole CAS No. 2548978-14-7

1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole

Cat. No.: B6438756
CAS No.: 2548978-14-7
M. Wt: 296.37 g/mol
InChI Key: JSMQGPMDIDCWNT-UHFFFAOYSA-N
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Description

The compound 1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 4. A four-membered azetidine ring is attached to the 7-position of this core, further linked to a 4-methyl-1H-pyrazole moiety via a methylene bridge. This structure combines two heterocyclic systems (pyrazolo[1,5-a]pyrimidine and pyrazole) with an azetidine spacer, conferring unique steric and electronic properties.

Properties

IUPAC Name

2,5-dimethyl-7-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6/c1-11-6-17-21(7-11)10-14-8-20(9-14)16-5-12(2)18-15-4-13(3)19-22(15)16/h4-7,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMQGPMDIDCWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CC(C3)CN4C=C(C=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name/ID Core Structure Substituents/Modifications Key Properties/Applications Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 2,5-Dimethyl; azetidine-linked 4-methylpyrazole Potential kinase modulation -
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (3a–e) Pyrazolo[1,5-a]pyrimidin-7-one 5-Carboxylate esters; phenyl/heteroaryl groups Synthetic intermediates; UV studies
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) Pyrazolo[3,4-d]pyrimidine p-Tolyl; imino and amine groups Isomerization studies
Dihydropyrazolo[1,5-a]pyrimidines (4n, 4c) Dihydropyrazolo[1,5-a]pyrimidine Trifluoromethylphenyl; hydroxyphenyl diazenyl Multicomponent synthesis; regioselectivity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Fused pyrazolo-triazolo-pyrimidine Chloro-methylphenyl; methyl groups Structural complexity; halogen effects

Key Observations :

  • Substituent Diversity : The target compound’s azetidine-pyrazole linker distinguishes it from analogs like 3a–e (carboxylate esters) and 4n/4c (diazenyl groups). Azetidine’s small ring size introduces conformational rigidity compared to morpholine or piperazine spacers seen in other derivatives (e.g., compound 8 in ).
  • Electronic Effects : The 2,5-dimethyl groups on the pyrazolo[1,5-a]pyrimidine core enhance electron density, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in 4n ). This may influence solubility and binding affinity.
  • Ring System Variations : Pyrazolo[3,4-d]pyrimidines (e.g., compound 2 ) exhibit distinct regiochemical properties compared to pyrazolo[1,5-a]pyrimidines, affecting reactivity and isomerization tendencies.

Key Observations :

  • Efficiency : Ultrasound-assisted methods (e.g., ) achieve high yields (≥90%), suggesting applicability for scaling the target compound’s synthesis.
  • Regioselectivity : Multicomponent reactions () demonstrate regioselective control, critical for installing substituents at specific positions.
  • Catalyst Diversity : KHSO₄ () and NaBH(OAc)₃ () are effective for pyrazolo[1,5-a]pyrimidine functionalization, though the target compound’s azetidine linker may require specialized conditions (e.g., reductive amination ).

Physicochemical and Spectral Properties

Table 3: Analytical Data Comparison
Compound ID Molecular Formula Elemental Analysis (C/H/N) Notable NMR Shifts (δ, ppm) Reference
Target C₁₉H₂₂N₈ Not provided in evidence Azetidine C: ~36–55 ppm -
4n C₁₉H₁₅F₃N₆O₂ C: 54.61; H: 3.58; N: 19.96 Diazenyl CH: 7.5–8.2 ppm
4c C₁₉H₁₈N₆O₃ C: 60.53; H: 4.56; N: 22.01 Hydroxyphenyl: 6.8–7.1 ppm
8a C₂₃H₂₂N₆O₂ Not provided Pyrazole CH₃: 2.3–2.5 ppm

Key Observations :

  • Solubility : The target compound’s methyl groups and azetidine linker may enhance lipophilicity compared to hydroxyl- or carboxylate-containing analogs (e.g., 4c ).
  • Spectral Signatures : Azetidine carbons resonate at δ 36–55 ppm (), distinct from morpholine (δ 50–70 ppm) or piperazine derivatives.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves a multi-step process:

Core Formation : Condensation of aminopyrazoles with dielectrophilic reagents to form the pyrazolo[1,5-a]pyrimidine core .

Azetidine Substitution : Introduction of the azetidine moiety via nucleophilic substitution or coupling reactions. For example, azetidin-3-ylmethyl groups are attached using alkylation or Mitsunobu reactions .

Final Functionalization : Addition of the 4-methyl-1H-pyrazole group through Suzuki-Miyaura cross-coupling or reductive amination .

Q. Key Intermediates :

  • 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • 1-(azetidin-3-ylmethyl)-4-methyl-1H-pyrazole

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • HPLC/UPLC : For purity assessment (>95% purity is typical for research-grade material) .
  • X-ray Crystallography (if crystalline): Resolves 3D structure and confirms regiochemistry .

Advanced Questions

Q. How can researchers optimize reaction conditions for multi-step syntheses involving pyrazolo[1,5-a]pyrimidine cores?

Methodological Approach :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). For example, a 2³ factorial design can optimize cyclization yields by testing solvents (DMF vs. ethanol), temperatures (80°C vs. 100°C), and catalysts (TFA vs. p-TsOH) .
  • Computational Modeling : Employ density functional theory (DFT) to predict transition states and identify energy barriers in cyclization steps .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. Example Optimization Table :

StepVariableOptimal ConditionYield Improvement
CyclizationSolventDMF72% → 88%
Azetidine CouplingCatalystPd(OAc)₂/XPhos65% → 82%
Final FunctionalizationTemperature60°C70% → 85%

Q. How should researchers address contradictory data in biological activity assays for pyrazolo[1,5-a]pyrimidine derivatives?

Resolution Strategies :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to purported targets (e.g., kinases, GPCRs) .
  • Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or enzymatic readouts .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(4-chlorophenyl)-2-ethyl derivatives) to identify trends .

Case Study : Inconsistent IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Normalizing to ATP Km values can resolve discrepancies .

Q. What computational methods are recommended for predicting the compound’s reactivity and interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns to assess stability and key interactions (e.g., hydrogen bonds with kinase active sites) .
  • Docking Studies : Use AutoDock Vina or Glide to predict binding poses against targets like PI3K or JAK2 .
  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 evaluate solubility, permeability, and toxicity risks early in development .

Q. Example Docking Results :

Target ProteinGlide Score (kcal/mol)Key Interactions
PI3Kγ-9.2H-bond with Val882
JAK2-8.7Hydrophobic packing with Leu983

Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?

Strategies :

  • Bioisosteric Replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) .
  • Prodrug Approaches : Introduce ester or amide prodrug moieties to improve oral bioavailability .
  • CYP450 Inhibition Screening : Use liver microsomes or recombinant enzymes to identify metabolic hotspots .

Q. Example Derivative Table :

DerivativeModificationMetabolic Stability (t₁/₂, min)Activity (IC₅₀, nM)
ParentNone1245
Derivative A4-CF₃ substitution3852
Derivative BEthyl ester prodrug6548

Q. What statistical methods are appropriate for analyzing high-throughput screening data for this compound?

  • Principal Component Analysis (PCA) : Reduce dimensionality and identify clusters in activity datasets .
  • Z’-Factor Calculation : Assess assay robustness (Z’ > 0.5 is acceptable) .
  • False Discovery Rate (FDR) Control : Use Benjamini-Hochberg correction to minimize false positives in large datasets .

Q. Data Normalization Example :

Assay PlateRaw SignalNormalized (Z-score)Hit Threshold (Z > 3)
Plate 112,5002.8No
Plate 218,2004.1Yes

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